Cas no 814-29-9 (Tributylphosphine oxide)

Tributylphosphine oxide (TBPO) is an organophosphorus compound with the formula (C₄H₉)₃PO. It is widely utilized as a stabilizing ligand in transition metal catalysis and as an extractant in solvent extraction processes due to its strong affinity for metal ions. TBPO exhibits high thermal stability and solubility in organic solvents, making it suitable for applications in coordination chemistry and material science. Its electron-donating properties enhance catalytic efficiency in cross-coupling reactions, while its resistance to oxidation ensures consistent performance. TBPO is also employed in the synthesis of advanced materials, including nanoparticles and polymers, where precise control over reactivity is required.
Tributylphosphine oxide structure
Tributylphosphine oxide structure
Product Name:Tributylphosphine oxide
CAS No:814-29-9
MF:C12H27OP
MW:218.315944910049
MDL:MFCD00002082
CID:83091
PubChem ID:24850419
Update Time:2025-06-08

Tributylphosphine oxide Chemical and Physical Properties

Names and Identifiers

    • Tributylphosphine oxide
    • Tri-n-butylphosphine oxide
    • Tri-n-butylphosphine
    • 1-dibutylphosphorylbutane
    • Tributylphosphine Ox
    • Butyphos
    • Phosphine oxide, tributyl-
    • Trisbutylphosphine oxide
    • Tributylfosfinoxid
    • Tributylfosfinoxid [Czech]
    • TRI-N-BUTYLPHOSPHINEOXIDE
    • tributylphosphane oxide
    • W58CDF8S4H
    • MNZAKDODWSQONA-UHFFFAOYSA-N
    • tributylphosphino-1-one
    • WLN: OP4&4&4
    • C12H27OP
    • Tributylphosphorus oxide
    • 1-dibutyl-phosphoryl-butane
    • tris(1-butyl)phosphine o
    • BRN 1761977
    • tributyl phosphine oxide
    • NSC-41935
    • UNII-W58CDF8S4H
    • NSC-65484
    • MFCD00002082
    • DTXSID2061149
    • NSC41935
    • Q27292323
    • TRIBUTYL PHOSPHINE OXIDE [USP-RS]
    • 1-(dibutylphosphoryl)butane
    • Oseltamivir Phosphate Imp. H (EP); Oseltamivir Imp. H (EP); Oseltamivir Phosphate Impurity H; Oseltamivir Impurity H
    • AKOS015843246
    • EINECS 212-394-3
    • Tributyl phosphine oxide, United States Pharmacopeia (USP) Reference Standard
    • Z1269111175
    • AI3-51001
    • OSELTAMIVIR PHOSPHATE IMPURITY H [EP IMPURITY]
    • InChI=1/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H
    • FT-0675423
    • EN300-383692
    • Tributylphosphine oxide, 95%
    • NSC 65484
    • tris(1-butyl)phosphine oxide
    • D92417
    • AS-17756
    • NSC65484
    • T0921
    • NSC 41935
    • SCHEMBL152127
    • 814-29-9
    • NS00000666
    • A922795
    • Tributylphosphine Oxide (>85%)
    • Oseltamivir impurity H, European Pharmacopoeia (EP) Reference Standard
    • TBPO
    • Tributylphosphine oxide (ACI)
    • DB-009856
    • MDL: MFCD00002082
    • Inchi: 1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
    • InChI Key: MNZAKDODWSQONA-UHFFFAOYSA-N
    • SMILES: O=P(CCCC)(CCCC)CCCC
    • BRN: 1761977

Computed Properties

  • Exact Mass: 218.18000
  • Monoisotopic Mass: 218.18
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1501
  • Melting Point: 64-69 °C (lit.)
  • Boiling Point: 150 °C/1.5 mmHg(lit.)
  • Flash Point: 150°C/1mm
  • Refractive Index: 1.428
  • Solubility: 55.7g/l
  • Water Partition Coefficient: Soluble in water (56 g/L at 20°C).
  • PSA: 26.88000
  • LogP: 4.74980
  • Sensitiveness: Hygroscopic
  • Solubility: Not determined

Tributylphosphine oxide Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H314,H332
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 1759 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-34
  • Safety Instruction: S26-S27-S28-S36/37/39-S45
  • RTECS:SZ1575000
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R22; R34

Tributylphosphine oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
172766-5G
Tributylphosphine oxide
814-29-9
5g
¥476.83 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
172766-25G
Tributylphosphine oxide
814-29-9
25g
¥1845.46 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001341
Tributylphosphine oxide
814-29-9 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1680685-25MG
Tributylphosphine oxide
814-29-9
25mg
¥3709.53 2025-01-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0921-25G
Tributylphosphine Oxide
814-29-9 >95.0%(GC)
25g
¥890.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T92120-25g
Tri-N-Butylphosphine Oxide
814-29-9 98%
25g
¥168.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T92120-5g
Tri-N-Butylphosphine Oxide
814-29-9 98%
5g
¥48.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T92120-1g
Tri-N-Butylphosphine Oxide
814-29-9 98%
1g
¥38.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T92120-100g
Tri-N-Butylphosphine Oxide
814-29-9 98%
100g
¥468.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002596-25g
Tributylphosphine oxide
814-29-9 98%
25g
¥167 2024-05-21

Tributylphosphine oxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane
Reference
Efficient oxygenation of thiophosphoryl and selenophosphoryl groups using trifluoroacetic anhydride
Helinski, Jan; et al, Tetrahedron Letters, 1990, 31(28), 4081-4

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
Reference
Dimethyldioxirane conversion of phosphine sulfides and phosphorothioates into their corresponding oxygen analogs
Sanchez-Baeza, Francisco; et al, Tetrahedron Letters, 1990, 31(23), 3359-62

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  20 °C; 3 h, 20 °C
Reference
The Trityl-Cation Mediated Phosphine Oxides Reduction
Laye, Claire; et al, Advanced Synthesis & Catalysis, 2021, 363(12), 3035-3043

Production Method 4

Reaction Conditions
1.1 Reagents: N-(Dichlorophosphinyl)phosphorimidic trichloride Solvents: Toluene ,  Tetrahydrofuran ;  0.5 h, rt; 48 h, reflux
Reference
The reaction of N-dichlorophosphoryl-P,P,P-trichlorophosphazene with alkyl Grignard reagents
Aslan, F.; et al, Heteroatom Chemistry, 2003, 14(5), 413-416

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Benzene ,  Water ;  5 h, rt
Reference
Some reacting peculiarities of hydroxy aminoderivatives of bisphosphonium salts
Ovakimyan, M. Zh.; et al, Hayastani Kimiakan Handes, 2013, 66(1), 63-75

Production Method 6

Reaction Conditions
Reference
Formation of iodides and esters from alcohols and tributyldiiodophosphorane and diiodotriphenylphosphorane
Haynes, Richard K.; et al, Australian Journal of Chemistry, 1982, 35(3), 517-24

Production Method 7

Reaction Conditions
Reference
Photoreaction of the adduct between (η5-cyclopentadienyl)(1,2-dicyano-1,2-ethylenedithiolato)cobalt(III) and tributylphosphine. Oxygenation of coordinated phosphine by singlet oxygen
Hatano, Hiroshi; et al, Chemistry Letters, 1990, (7), 1089-92

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  48 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Production Method 9

Reaction Conditions
1.1 Solvents: Benzene
Reference
Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane
Kawamura, Yasuhiko; et al, Tetrahedron Letters, 1997, 38(45), 7893-7896

Production Method 10

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
Reference
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

Production Method 11

Reaction Conditions
1.1 Reagents: Molybdate(1-), (4-aminobenzoato-κO)oxodiperoxy- (polymer-supported) Solvents: Dichloromethane
Reference
Polymer supported anionic peroxomolybdenum complexes as new, mild, efficient and versatile oxidants in organic synthesis
Tamami, Bahman; et al, European Polymer Journal, 1999, 35(8), 1445-1450

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium tungstate (K2WO4) (Amberlyst A-26 bound) Solvents: 1,2-Dichloroethane
Reference
Preparation and applications of a polymer supported peroxotungstate complex as a novel polymeric oxidizing agent
Tamami, Bahman; et al, Reactive & Functional Polymers, 2002, 50(2), 101-106

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Production Method 14

Reaction Conditions
1.1 Solvents: Methanol ;  16 h, reflux
Reference
Syntheses and reactions of the bis-boryl oxide O(Bpin)2 (pin = O2C2Me4)
Hawkeswood, Sarah; et al, Dalton Transactions, 2005, (12), 2182-2187

Production Method 15

Reaction Conditions
Reference
Product class 13: triakylphosphine oxides, sulfides, selenides, tellurides, and imides
Kilah, N. L.; et al, Science of Synthesis, 2009, 42, 595-632

Production Method 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  24 h, -78 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Aryl group - a leaving group in arylphosphine oxides
Stankevic, Marek; et al, Tetrahedron, 2016, 72(6), 810-824

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Methanol ;  0 °C
1.3 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ,  Water
Reference
Preparation of tri-n-alkyl[32P]phosphine oxide for latent treatment of hepatic tumors
Choi, Kang-Hyuk; et al, Journal of the Korean Chemical Society, 2005, 49(2), 161-166

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water
1.2 -
Reference
A simple synthesis and some synthetic applications of substituted phosphide and phosphinite anions
Tsvetkov, E. N.; et al, Synthesis, 1986, (3), 198-208

Production Method 19

Reaction Conditions
1.1 Catalysts: Benzoic acid Solvents: Tetrahydrofuran
Reference
The mechanism of the Mitsunobu reaction. III. The use of tributylphosphine
Camp, David; et al, Australian Journal of Chemistry, 1992, 45(1), 47-55

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium Solvents: Tetrahydrofuran ;  overnight, 25 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Production Method 23

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Chloroform ;  -2 °C; 2 d, rt
2.1 Reagents: Sodium hydroxide Solvents: Benzene ,  Water ;  5 h, rt
Reference
Some reacting peculiarities of hydroxy aminoderivatives of bisphosphonium salts
Ovakimyan, M. Zh.; et al, Hayastani Kimiakan Handes, 2013, 66(1), 63-75

Production Method 24

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Water
Reference
The mechanism of the Mitsunobu reaction. III. The use of tributylphosphine
Camp, David; et al, Australian Journal of Chemistry, 1992, 45(1), 47-55

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  48 h, 60 °C
2.2 0.5 h, 25 °C
3.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
3.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  48 h, 60 °C
2.2 0.5 h, 25 °C
3.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
3.2 0.5 h, 25 °C
Reference
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Tributylphosphine oxide Raw materials

Tributylphosphine oxide Preparation Products

Tributylphosphine oxide Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:814-29-9)
Order Number:SFD2165
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:03
Price ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:814-29-9)Tributylphosphine Oxide, ≥ 90.0%
Order Number:LE15383;LE1730135
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:814-29-9)Tributylphosphine oxide
Order Number:A922795
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:33
Price ($):199.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:814-29-9)TRI-N-BUTYLPHOSPHINE OXIDE
Order Number:sfd21328
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Tributylphosphine oxide

Introduction to Tributylphosphine Oxide (CAS No. 814-29-9)

Tributylphosphine oxide, with the chemical formula (C4H13)3PO and a CAS number of 814-29-9, is a significant compound in the field of organophosphorus chemistry. This organophosphorus compound is widely recognized for its versatility and utility in various industrial and research applications. Its molecular structure, characterized by a central phosphorus atom bonded to three butyl groups and one oxygen atom, imparts unique chemical properties that make it indispensable in modern chemical synthesis.

The compound is primarily utilized as a catalyst and intermediate in organic synthesis. Its role as a phase-transfer catalyst is particularly noteworthy, where it facilitates reactions between water and organic phases by transferring reactants across the interface. This capability is crucial in processes such as nucleophilic substitutions, eliminations, and oxidations, where traditional methods may be inefficient or impractical.

In recent years, the applications of Tributylphosphine Oxide have expanded into more specialized areas, including its use in pharmaceutical synthesis. The compound's ability to stabilize reactive intermediates and enhance reaction yields has made it a valuable tool in the development of new drugs. For instance, it has been employed in the synthesis of heterocyclic compounds, which are prevalent in many medicinal molecules.

Moreover, research has highlighted the compound's potential in materials science. Tributylphosphine oxide has been explored as a component in polymer additives and flame retardants due to its thermal stability and ability to improve material properties. These findings underscore the compound's broad utility beyond traditional organic synthesis.

The industrial production of Tributylphosphine oxide involves the reaction of tri-n-butylphosphine with oxygen or phosphorus pentoxide. This process requires precise control to ensure high purity and yield, which are critical for its intended applications. Advances in catalytic processes have improved the efficiency of this synthesis, making it more sustainable and cost-effective.

Recent studies have also delved into the environmental impact of Tributylphosphine oxide. While it is not classified as a hazardous substance, its persistence in certain environments raises concerns about long-term ecological effects. Researchers are actively investigating methods to mitigate these impacts, such as developing biodegradable analogs or improving waste management protocols.

The compound's role in asymmetric catalysis is another area of active research. By modifying its structure or using chiral auxiliaries, scientists aim to enhance its selectivity for specific reactions. This could lead to more efficient syntheses of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals.

In conclusion, Tributylphosphine oxide (CAS No. 814-29-9) remains a cornerstone in organophosphorus chemistry due to its multifaceted applications. From facilitating complex organic transformations to contributing to advanced materials science, this compound continues to play a pivotal role in scientific innovation. As research progresses, new applications and improvements in its synthesis are likely to emerge, further solidifying its importance in both academic and industrial settings.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:814-29-9)
SFD2165
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:814-29-9)Tributylphosphine Oxide, ≥ 90.0%
LE15383;LE1730135
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email